

## Fosthiazate: A Comprehensive Toxicological Profile in Mammalian Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |  |
|----------------------|-------------|-----------|--|--|--|
| Compound Name:       | Fosthiazate |           |  |  |  |
| Cat. No.:            | B052061     | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Fosthiazate**, an organophosphate nematicide and insecticide, is primarily used in agriculture to control a range of soil-dwelling nematodes and insects. Its mechanism of action involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system. This in-depth technical guide provides a comprehensive overview of the toxicological profile of **fosthiazate** in various mammalian models, summarizing key findings from acute, subchronic, and chronic toxicity studies, as well as its genotoxic, reproductive, developmental, and neurotoxic potential. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and safety assessment.

## **Executive Summary of Toxicological Endpoints**

The toxicological effects of **fosthiazate** are primarily linked to its potent cholinesterase-inhibiting properties. The major adverse effects observed in mammalian studies include inhibition of red blood cell and brain acetylcholinesterase activity, cytoplasmic vacuolation of the adrenocortical zona fasciculata, and anemia. Females appear to be more susceptible to cholinesterase inhibition than males in rat studies. **Fosthiazate** has not been found to be carcinogenic or teratogenic in the studies evaluated.



## **Acute Toxicity**

**Fosthiazate** exhibits high acute toxicity via the oral route and moderate toxicity via the dermal and inhalation routes.

Table 1: Acute Toxicity of Fosthiazate

| Test Type       | Species | Route           | LD50/LC50             | Reference |
|-----------------|---------|-----------------|-----------------------|-----------|
| Oral LD50       | Rat     | Oral            | 3.6 - 7.5 mg/kg<br>bw |           |
| Dermal LD50     | Rat     | Dermal          | 188 - 449 mg/kg<br>bw | _         |
| Inhalation LC50 | Rat     | Inhalation (4h) | 0.059 - 0.169<br>mg/L | _         |

#### **Experimental Protocols: Acute Toxicity Studies**

- Oral LD50 in Rats:
  - o Test Guideline: OECD 401 (or equivalent).
  - Animals: Young adult Wistar rats (5/sex/group).
  - Administration: Single oral gavage dose.
  - Dose Levels: A range of doses to determine the lethal dose for 50% of the animals.
  - Observation Period: 14 days.
  - Endpoints: Clinical signs of toxicity (including cholinergic signs such as tremors, salivation, and lacrimation), mortality, body weight changes, and gross necropsy.

### **Subchronic Toxicity**

Repeated oral administration of **fosthiazate** in 90-day studies in rats and dogs has been conducted to determine its subchronic toxicity.



Table 2: Subchronic Oral Toxicity of Fosthiazate

| Species | Study Duration | NOAEL                | LOAEL                | Key Findings                                       |
|---------|----------------|----------------------|----------------------|----------------------------------------------------|
| Rat     | 90-day         | 0.1 mg/kg<br>bw/day  | 0.5 mg/kg<br>bw/day  | Inhibition of brain and erythrocyte AChE activity. |
| Dog     | 1-year         | 0.05 mg/kg<br>bw/day | 0.25 mg/kg<br>bw/day | Inhibition of brain and erythrocyte AChE activity. |

## Experimental Protocols: 90-Day Oral Toxicity Study in Rats

- Test Guideline: OECD 408.
- Animals: Wistar rats (10/sex/group).
- Administration: Daily oral gavage for 90 days.
- Dose Levels: 0, 0.1, 0.5, and 2.5 mg/kg bw/day.
- Endpoints: Clinical observations, body weight, food consumption, hematology, clinical chemistry (including plasma, erythrocyte, and brain AChE activity), urinalysis, organ weights, and histopathology.

## **Chronic Toxicity and Carcinogenicity**

Long-term exposure to **fosthiazate** has been evaluated in a combined chronic toxicity and carcinogenicity study in rats.

Table 3: Chronic Toxicity and Carcinogenicity of Fosthiazate



| Species | Study Duration | NOAEL                 | LOAEL | Key Findings                                                                       |
|---------|----------------|-----------------------|-------|------------------------------------------------------------------------------------|
| Rat     | 2-year         | 0.205 mg/kg<br>bw/day | -     | Inhibition of acetylcholinester ase activity. No evidence of carcinogenicity.  [1] |

# Experimental Protocols: Combined Chronic Toxicity/Carcinogenicity Study in Rats

- Test Guideline: OECD 453.
- Animals: Wistar rats (50/sex/group).
- Administration: Dietary administration for 104 weeks.
- Dose Levels: Concentrations in the diet corresponding to different mg/kg bw/day doses.
- Endpoints: Clinical signs, body weight, food consumption, hematology, clinical chemistry (including AChE activity), urinalysis, organ weights, gross pathology, and comprehensive histopathology.

## Genotoxicity

Fosthiazate has been evaluated in a battery of in vitro and in vivo genotoxicity assays.

Table 4: Genotoxicity of Fosthiazate



| Assay                                              | Test System                                                         | Metabolic<br>Activation | Result   |
|----------------------------------------------------|---------------------------------------------------------------------|-------------------------|----------|
| Bacterial Reverse<br>Mutation Assay (Ames<br>Test) | Salmonella<br>typhimurium strains<br>TA98, TA100, TA1535,<br>TA1537 | With and without S9     | Negative |
| In vitro Chromosome<br>Aberration Test             | Chinese Hamster<br>Ovary (CHO) cells                                | With and without S9     | Negative |
| In vivo Micronucleus<br>Test                       | Mouse bone marrow                                                   | N/A                     | Negative |

### **Experimental Protocols: Genotoxicity Assays**

- Bacterial Reverse Mutation Assay (Ames Test):
  - Test Guideline: OECD 471.
  - Test System:Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537.
  - Procedure: Plate incorporation method with and without Aroclor 1254-induced rat liver S9 fraction for metabolic activation.
- In vitro Chromosome Aberration Test:
  - Test Guideline: OECD 473.
  - Test System: Chinese Hamster Ovary (CHO) cells.
  - Procedure: Cells were exposed to **fosthiazate** with and without S9 metabolic activation,
     followed by metaphase analysis for chromosomal aberrations.
- In vivo Micronucleus Test:
  - o Test Guideline: OECD 474.
  - Test System: Male and female mice.



 Procedure: Animals were administered fosthiazate by oral gavage. Bone marrow was collected at 24 and 48 hours post-dosing to assess the frequency of micronucleated polychromatic erythrocytes.

## **Reproductive and Developmental Toxicity**

The effects of **fosthiazate** on reproduction and development have been investigated in a twogeneration study in rats and a developmental toxicity study in rabbits.

Table 5: Reproductive and Developmental Toxicity of Fosthiazate

| Species | Study Type                   | Parental<br>NOAEL                 | Offspring<br>NOAEL   | Developme<br>ntal NOAEL | Key<br>Findings                                                                               |
|---------|------------------------------|-----------------------------------|----------------------|-------------------------|-----------------------------------------------------------------------------------------------|
| Rat     | 2-Generation<br>Reproduction | 0.25 mg/kg<br>bw/day              | 0.25 mg/kg<br>bw/day | -                       | Disturbance of estrous cyclicity, prolonged mating and gestation periods at higher doses. [1] |
| Rabbit  | Development<br>al Toxicity   | 0.3 mg/kg<br>bw/day<br>(maternal) | -                    | 1 mg/kg<br>bw/day       | No<br>teratogenic<br>effects<br>observed.                                                     |

### **Experimental Protocols:**

• Two-Generation Reproductive Toxicity Study in Rats:

Test Guideline: OECD 416.

Animals: Wistar rats.

Administration: Dietary administration to F0 and F1 generations.



- Endpoints: Parental clinical signs, body weight, food consumption, reproductive performance (mating, fertility, gestation, parturition, lactation), and offspring viability, growth, and development.
- Developmental Toxicity Study in Rabbits:

Test Guideline: OECD 414.

Animals: Pregnant New Zealand White rabbits.

Administration: Oral gavage during organogenesis (gestation days 6-18).

 Endpoints: Maternal clinical signs, body weight, food consumption, and detailed examination of fetuses for external, visceral, and skeletal abnormalities.

## **Neurotoxicity**

As an organophosphate, the primary neurotoxic effect of **fosthiazate** is the inhibition of acetylcholinesterase. Specific studies have also been conducted to assess the potential for delayed neurotoxicity.

Table 6: Neurotoxicity of Fosthiazate

| Species | Study Type                     | NOAEL         | Key Findings                                                     |
|---------|--------------------------------|---------------|------------------------------------------------------------------|
| Hen     | Acute Delayed<br>Neurotoxicity | 37.5 mg/kg bw | No clinical or histopathological signs of delayed neurotoxicity. |

# Experimental Protocols: Acute Delayed Neurotoxicity Study in Hens

Test Guideline: OECD 418.

Animals: Adult domestic hens.

Administration: Single oral dose.



- Observation Period: 21 days.
- Endpoints: Clinical observations for ataxia and paralysis, and histopathological examination of the brain, spinal cord, and peripheral nerves.

### **Metabolism and Toxicokinetics**

**Fosthiazate** is readily absorbed, metabolized, and excreted in rats. The primary routes of metabolism are oxidation and hydrolysis.

## **Signaling Pathways and Experimental Workflows**





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. fsc.go.jp [fsc.go.jp]
- To cite this document: BenchChem. [Fosthiazate: A Comprehensive Toxicological Profile in Mammalian Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b052061#fosthiazate-toxicological-profile-in-mammalian-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com